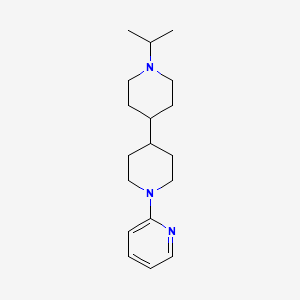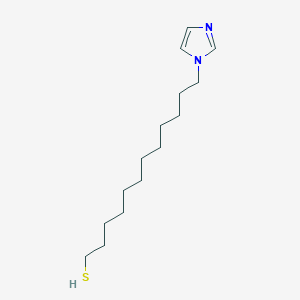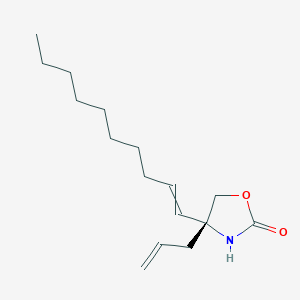![molecular formula C21H22N2O B12614640 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-60-4](/img/structure/B12614640.png)
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromopyridine with 4-bromobenzaldehyde under basic conditions to form a biphenyl intermediate.
Reduction and amination: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride, followed by amination with methylamine to introduce the methylamino group.
Final coupling: The final step involves coupling the amine intermediate with phenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methylamino group can also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4-{3-(Dimethylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol: Similar structure but with a dimethylamino group instead of a methylamino group.
4-{3-(Methylamino)-1-[4-(pyridin-3-yl)phenyl]propyl}phenol: Similar structure but with the pyridine ring in a different position.
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenol and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
917807-60-4 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-[3-(methylamino)-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C21H22N2O/c1-22-13-12-21(19-6-8-20(24)9-7-19)18-4-2-16(3-5-18)17-10-14-23-15-11-17/h2-11,14-15,21-22,24H,12-13H2,1H3 |
InChI 键 |
BPIQEEOICINGPA-UHFFFAOYSA-N |
规范 SMILES |
CNCCC(C1=CC=C(C=C1)C2=CC=NC=C2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)




![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
